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hydroxyethyl)morpholine

CAS No.: 813433-76-0

Cat. No.: B1395708

. J

Executive Summary & Compound Identity

Compound Name: (S)-tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate CAS Number:
813433-76-0 Molecular Formula: C11H2:NO4 Molecular Weight: 231.29 Da Stereochemistry:
(S)-enantiomer (Chiral Center at C3)[1]

This guide provides a comprehensive spectral analysis of (S)-N-Boc-3-(2-
hydroxyethyl)morpholine, a critical chiral scaffold used in the synthesis of kinase inhibitors
and GPCR ligands. The presence of the tert-butoxycarbonyl (Boc) group and the C3-
stereocenter introduces specific spectral complexities—most notably rotameric splitting in NMR
—which are frequently potential sources of misinterpretation in quality control.

Structural Elucidation Strategy

The characterization of this molecule requires a multi-modal approach to verify three distinct
features:

o Connectivity: Morpholine ring with a hydroxyethyl side chain.[2][1][3]
» Protection: Integrity of the N-Boc carbamate.

o Stereochemistry: Confirmation of the (S)-configuration (vs. the (R)-isomer or racemate).
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Diagram 1: Structural Verification Workflow
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Caption: Logical flow for validating chemical identity and chiral purity.

Nuclear Magnetic Resonance (NMR) Analysis

Critical Expert Insight: N-Boc protected cyclic amines (like morpholines and prolines) exhibit
restricted rotation around the N-C(O) carbamate bond at room temperature. This results in the
presence of two distinct rotamers (cis and trans) in the NMR time scale.

e Observation: You will likely see split peaks or broad "humps" rather than sharp
singlets/triplets.

» Validation: Heating the sample to 50-60°C (in DMSO-d6) typically coalesces these peaks
into sharp signals, confirming they are rotamers and not impurities.

1H NMR Spectral Data (Expected in CDCIs, 400 MHz)

Note: Chemical shifts are approximate due to concentration and rotameric effects.
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Proton Chemical Shift o ] Diagnostic
. Multiplicity Integration
Assignment (3 ppm) Notes

Intense peak.
May appear as
) two unequal
Boc-CHs 1.46 Singlet (s) 9H )
singlets (e.g.,
1.44 & 1.46) due

to rotamers.[4]

The chiral center
] proton. Often
C3-H 3.90-4.10 Multiplet (m) 1H
broad/obscured

by ring protons.

Complex
overlap.

Ring O-CH: 3.40 - 3.85 Multiplet (m) 4H Diastereotopic
protons due to

the chiral center.

Adjacent to
) ) Nitrogen. Heavily
Ring N-CH:= 3.00-3.40 Multiplet (m) 2H
affected by Boc

anisotropy.

Terminal
3.55-3.70 Multiplet (m) 2H hydroxymethyl
group.

Side Chain -CHa-
O

. . i Linker between
Side Chain -CH2- 1.50-1.90 Multiplet (m) 2H ]
ring and alcohol.

Shift varies with
concentration
] and water
-OH 20-4.0 Broad Singlet 1H
content.
Exchangeable

with D20.

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://macmillan.princeton.edu/wp-content/uploads/smith-SI.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1395708?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

13C NMR Spectral Data (Expected in CDCI3)

e Carbonyl (C=0): ~155.0 ppm (Carbamate).

e Quaternary C (t-Bu): ~80.0 ppm.

¢ Ring C-O: ~66.0 — 67.0 ppm.

e Side Chain C-O: ~58.0 — 60.0 ppm.

e Ring C-N: ~40.0 — 50.0 ppm (Often broad/split).
e Boc-CHs: ~28.4 ppm.

e Side Chain -CHz-: ~30.0 — 33.0 ppm.

Mass Spectrometry (MS) Profile

Method: LC-MS (Electrospray lonization, ESI) Solvent: Acetonitrile/Water + 0.1% Formic Acid

lonization Characteristics

e [M+H]*: 232.3 m/z (Parent ion).
e [M+Na]*: 254.3 m/z (Sodium adduct, often dominant in ESI+).

e [2M+H]*: 463.6 m/z (Dimer formation is common at high concentrations).

Fragmentation Pathway (In-Source CID)

The Boc group is acid-labile and thermally sensitive. Under high cone voltage, you will observe
specific loss patterns.

Diagram 2: MS Fragmentation Logic
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Caption: Primary ESI+ fragmentation pathway showing sequential loss of the protecting group.

Infrared Spectroscopy (FT-IR)

Sampling: ATR (Attenuated Total Reflectance) or KBr Pellet.
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Experimental Protocol: Quality Control Workflow

To ensure data integrity during synthesis or procurement, follow this self-validating protocol.

Step 1: Sample Preparation

e Dissolve ~5 mg of sample in 0.6 mL DMSO-d6 (preferred over CDCls for better solubility and
OH peak resolution).

o Ensure the solution is clear; filtration may be required if salts (from synthesis workup)
remain.

Step 2: Acquisition
e 1H NMR: Acquire 16 scans.

o Check: If peaks are broad, heat probe to 333K (60°C) and re-acquire. Coalescence
confirms rotamers.

e LC-MS: Run a gradient from 5% to 95% Acetonitrile/Water (0.1% Formic Acid).

o Check: Look for the [M+H]+ 232.3 peak. If only 132.2 is seen, the source temperature may
be too high (de-bocing in source).

Step 3: Chiral Purity (Critical for (S)-lsomer)

Since NMR cannot distinguish enantiomers (S vs R), you must use Chiral HPLC.
e Column: Chiralpak AD-H or IC (Amylose-based).
» Mobile Phase: Hexane:lsopropanol (90:10) or CO2/MeOH (SFC).

« Validation: Inject the racemate first to establish separation, then inject the (S)-sample to
confirm a single peak and calculate enantiomeric excess (ee%).

References

o ChemicalBook. (2024). (S)-N-Boc-3-(2-hydroxyethyl)morpholine Spectral Data. Retrieved
from

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1395708?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1395708?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

¢ BLD Pharm. (2024). Product Analysis: (S)-tert-Butyl 3-(2-hydroxyethyl)morpholine-4-
carboxylate.[1][5][6] Retrieved from

« National Center for Biotechnology Information. (2024). PubChem Compound Summary for
CID 44182330.[5] Retrieved from

¢ Organic Syntheses. (2009). Discussion on N-Boc Rotamers in Cyclic Amines. (Contextual
reference for NMR splitting). Retrieved from

* Royal Society of Chemistry. (2015). Supplementary Information: NMR of N-Boc Morpholine
Derivatives. (Supporting data for chemical shift assignments). Retrieved from

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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